N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide
Description
N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide is a complex organic compound with the molecular formula C22H15Cl2N3O2S. It is characterized by the presence of a benzoxazole ring, dichlorophenyl group, and a carbamothioyl linkage.
Properties
IUPAC Name |
N-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2N3O2S/c1-12-4-2-3-5-15(12)20(28)27-22(30)25-14-7-9-19-18(11-14)26-21(29-19)16-10-13(23)6-8-17(16)24/h2-11H,1H3,(H2,25,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMXXZWTPYHXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide typically involves multiple stepsThe final step involves the formation of the carbamothioyl linkage with 2-methylbenzamide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbamothioyl group, converting it to a thiol or amine.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to the desired therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2,2-dimethylpropanamide
- N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
Uniqueness
N-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide is unique due to its specific structural features, such as the combination of a benzoxazole ring with a dichlorophenyl group and a carbamothioyl linkage. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
